Cas no 1803754-55-3 (Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate)

Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate
-
- インチ: 1S/C13H16Br2O2/c1-2-17-13(16)11-7-3-5-10(6-4-8-14)12(11)9-15/h3,5,7H,2,4,6,8-9H2,1H3
- InChIKey: OWJVARYCIGPXSY-UHFFFAOYSA-N
- SMILES: BrCC1C(C(=O)OCC)=CC=CC=1CCCBr
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 7
- 複雑さ: 234
- XLogP3: 4.1
- トポロジー分子極性表面積: 26.3
Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014073-500mg |
Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate |
1803754-55-3 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015014073-1g |
Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate |
1803754-55-3 | 97% | 1g |
1,490.00 USD | 2021-06-21 | |
Alichem | A015014073-250mg |
Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate |
1803754-55-3 | 97% | 250mg |
484.80 USD | 2021-06-21 |
Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoateに関する追加情報
Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate: A Versatile Building Block in Pharmaceutical Chemistry
Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate (CAS No. 1803754-55-3) is a brominated aromatic ester with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of benzoate derivatives, which are widely utilized in drug development due to their ability to modulate biological activity through molecular interactions. The presence of multiple bromine atoms in its structure, specifically at the 2-bromomethyl and 3-bromopropyl positions, imparts distinct chemical properties that make it a valuable intermediate in synthetic pathways targeting complex pharmaceutical targets.
The synthetic versatility of Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate is further enhanced by its functional groups, including the ester moiety and brominated alkyl chains. These features enable the compound to participate in diverse chemical reactions, such as nucleophilic substitution, cross-coupling, and radical processes, which are critical for the construction of bioactive molecules. Recent studies have highlighted the role of brominated esters in enhancing the lipophilicity and metabolic stability of drug candidates, making them essential tools in the design of orally bioavailable therapeutics.
According to a 2023 review in Journal of Medicinal Chemistry, brominated aromatic compounds like Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate have shown promise in the development of targeted therapies for neurodegenerative diseases. The bromine atoms in such molecules can act as electron-withdrawing groups, influencing the conformational flexibility and binding affinity of the final drug molecules. For instance, a study published in Advanced Drug Delivery Reviews (2024) demonstrated that brominated esters can improve the solubility and permeability of poorly water-soluble drugs, addressing a major challenge in pharmaceutical formulation.
The chemical stability of Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate is another key attribute that contributes to its utility in drug discovery. Unlike some brominated compounds that exhibit reactivity under certain conditions, this ester remains relatively inert in neutral pH environments, which is advantageous for its storage and handling. This stability is attributed to the conjugation effects between the aromatic ring and the brominated side chains, as elucidated by computational modeling studies in 2023 (Organic & Biomolecular Chemistry). These findings underscore the importance of molecular design in optimizing the pharmacokinetic profiles of drug candidates.
Recent advancements in green chemistry have also expanded the applications of Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate. Researchers are increasingly focusing on sustainable synthetic methods to reduce environmental impact while maintaining the efficacy of pharmaceutical intermediates. A 2024 study in Green Chemistry reported the successful use of catalytic processes to synthesize brominated esters with high atom efficiency, aligning with the principles of circular economy in the pharmaceutical industry. This trend highlights the growing emphasis on eco-friendly approaches in drug development.
The pharmacological relevance of Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate extends to its potential as a precursor for prodrug strategies. Prodrugs are designed to enhance the bioavailability and reduce the toxicity of active pharmaceutical ingredients (APIs). By incorporating brominated moieties, researchers can modulate the metabolic activation pathways of the final drug molecules. For example, a 2023 preclinical study in Drug Development and Industrial Pharmacy demonstrated that brominated esters could serve as prodrug platforms for antitumor agents, offering improved targeting and reduced off-target effects.
Moreover, the structural diversity of Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate allows it to be tailored for specific therapeutic applications. By introducing functional groups at the ester or brominated side chains, chemists can fine-tune the physicochemical properties of the final compound. This adaptability is particularly valuable in the development of multitarget drugs, which are gaining traction for their ability to address complex pathophysiological mechanisms. A 2024 article in ACS Medicinal Chemistry Letters discussed the use of brominated esters in the design of dual-action compounds for metabolic disorders, showcasing their potential in precision medicine.
The synthetic pathways for Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate have been extensively explored to ensure scalability and cost-effectiveness. Traditional methods involving bromination reactions have been optimized using advanced catalysts and reaction conditions, as highlighted in a 2023 industrial chemistry report. These improvements not only enhance the yield of the target compound but also reduce the formation of byproducts, which is critical for large-scale pharmaceutical manufacturing. The integration of process analytical technology (PAT) further ensures consistent quality and compliance with regulatory standards.
In conclusion, Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate (CAS No. 1803754-55-3) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features, combined with the ability to participate in diverse synthetic transformations, make it an indispensable tool for the development of innovative therapeutics. As research continues to uncover new applications for brominated esters, this compound is poised to play a pivotal role in shaping the future of drug discovery and delivery.
1803754-55-3 (Ethyl 2-(bromomethyl)-3-(3-bromopropyl)benzoate) Related Products
- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)
- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)
- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)
- 1932052-77-1(tert-butyl N-(2S)-1-azidopropan-2-yl-N-methylcarbamate)
- 2639409-89-3(Tert-butyl 4-amino-3-bromo-5-nitrobenzoate)
- 53439-81-9(benzo[c][1,8]naphthyridin-6(5H)-one)
- 2171284-46-9(2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)
- 328555-83-5((2Z)-8-ethoxy-2-(4-fluorophenyl)imino-2H-chromene-3-carboxamide)
- 890-98-2(Benzyl DL-Mandelate)
- 1382786-22-2(2-Bromo-3,6-difluoropyridine)




